5-Chloro-1,3,4-oxadiazole-2-carboxylic acid
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Overview
Description
5-Chloro-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one oxygen atom, and one chlorine atom. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with carbon disulfide and subsequent cyclization with chlorinating agents . The reaction conditions often require specific temperatures and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,3,4-oxadiazole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: It can form larger ring systems through cyclization.
Common Reagents and Conditions
Common reagents used in these reactions include chlorinating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
5-Chloro-1,3,4-oxadiazole-2-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer properties.
Agriculture: The compound is used in the development of agrochemicals, including herbicides and insecticides.
Material Science: It is utilized in the creation of high-energy materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or interact with DNA to exert its effects. The exact pathways depend on the specific application and the molecular structure of the derivatives used .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another regioisomer with different electronic properties and applications.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole Derivatives: Various derivatives with different substituents can have unique properties and applications.
Uniqueness
5-Chloro-1,3,4-oxadiazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C3HClN2O3 |
---|---|
Molecular Weight |
148.50 g/mol |
IUPAC Name |
5-chloro-1,3,4-oxadiazole-2-carboxylic acid |
InChI |
InChI=1S/C3HClN2O3/c4-3-6-5-1(9-3)2(7)8/h(H,7,8) |
InChI Key |
YTAKSRHEHDSHOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN=C(O1)Cl)C(=O)O |
Origin of Product |
United States |
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